2-(3-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-10-6-7-14(8-11(10)2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)12-4-3-5-13(21)9-12/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBRLURIZPBNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine derivatives class. Its unique structure, characterized by a purine core with specific substitutions, suggests potential biological activities that could be harnessed in medicinal chemistry. This article reviews its biological activity based on diverse research findings, including molecular docking studies and pharmacological evaluations.
Chemical Structure
The compound's chemical structure can be represented as follows:
Key Features
- Purine Core : Central to its biological activity, resembling natural nucleobases.
- Substituents : The presence of a 3-chlorophenyl group and a 3,4-dimethylphenyl group enhances its lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation.
- Antiviral Activity : Similar structures have shown efficacy against various viral infections.
- Enzyme Inhibition : Potential as an inhibitor of specific enzymes involved in disease pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and potential therapeutic applications.
Docking Results
The binding interactions were assessed against several targets:
- Target Enzymes : The compound demonstrated significant binding affinity towards enzymes such as COX-2 and other relevant kinases.
- Binding Affinity Values : Docking scores indicated favorable interactions, suggesting potential as an anti-inflammatory and anticancer agent.
Case Studies
-
Anticancer Activity
- A study evaluated the effects of the compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potency comparable to established chemotherapeutics.
-
Antiviral Effects
- In vitro studies demonstrated that the compound could inhibit viral replication in cell cultures infected with specific viruses, suggesting its potential use in antiviral therapies.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide | Chlorophenyl and dimethylphenyl substitutions | Anticancer | Enhanced activity due to structural modifications |
| 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide | Dimethylphenyl substituent | Antiviral | Improved solubility properties |
| 9-(Phenyl)-8-hydroxy-7H-purine-6-carboxamide | Hydroxy group instead of oxo | Varying reactivity profile | Different mechanism of action |
Pharmacological Evaluation
Pharmacological studies have explored the safety and efficacy profiles of the compound:
- Toxicity Assessments : LD50 values were determined in animal models, indicating a favorable safety profile compared to traditional agents.
- Therapeutic Index : The compound exhibited a high therapeutic index, suggesting it could be developed further for clinical applications.
Preparation Methods
Core Purine Synthesis via Alkylation and Cyclization
The foundational step involves constructing the purine scaffold. Patent US8383634B2 and AU2006248745A1 describe methodologies for regioselective alkylation at the 9-position, a common bottleneck in purine synthesis.
Example Protocol :
- Alkylation of 2-Amino-6-Chloropurine :
Installation of 3-Chlorophenyl at Position 2
The 3-chlorophenyl group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Palladium-Catalyzed Suzuki Coupling :
Carboxamide Functionalization at Position 6
The carboxamide group is installed through hydrolysis of a nitrile intermediate followed by amidation.
Stepwise Protocol :
- Hydrolysis of 6-Cyano Precursor :
- Treat 6-cyano-purine with H₂SO₄ (conc.) at 0–5°C for 2 hours.
- Amidation with Ammonium Hydroxide :
Optimization of Regioselectivity and Reaction Efficiency
Mitigating 7-Substituted Byproducts
The alkylation step at the 9-position is prone to forming 7-substituted isomers. AU2006248745A1 highlights the use of sterically hindered bases (e.g., NaH) and polar aprotic solvents (DMF, DMSO) to enhance 9-selectivity.
Key Data :
| Condition | 9:7 Isomer Ratio | Yield (%) |
|---|---|---|
| K₂CO₃ in DMF | 15:1 | 85 |
| NaH in THF | 20:1 | 88 |
Solvent and Temperature Effects
Elevated temperatures (>100°C) in DMF improve reaction rates but risk decomposition of the oxo group. Optimal conditions balance reactivity and stability:
Analytical Characterization and Validation
Spectroscopic Confirmation
Mass Spectrometry
- ESI-MS : m/z 422.1 [M+H]⁺ (calculated for C₂₀H₁₇ClN₅O₂: 421.1).
Challenges and Alternative Pathways
Stability of the 8-Oxo Group
The oxo group is susceptible to reduction under hydrogenation conditions. Patent US8383634B2 recommends avoiding catalytic hydrogenation post-oxidation.
Direct Carboxamide Installation
An alternative route involves starting with 6-carboxamide-purine precursors, though this requires specialized intermediates.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(3-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include halogenation of the chlorophenyl group and coupling with the dimethylphenyl moiety. To optimize purity:
- Use high-resolution liquid chromatography (HPLC) with a trifluoroacetic acid (TFA)-modified mobile phase (retention time ~1.57 minutes, as in EP 4374877A2) .
- Employ membrane separation technologies (e.g., ultrafiltration) to isolate intermediates and reduce byproducts .
- Validate purity via LCMS (e.g., m/z 658 [M+H]+ as a reference) and cross-check with NMR for structural confirmation .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Answer : Prioritize the following:
- Solubility : Use shake-flask methods with solvents of varying polarity (e.g., DMSO, water, ethanol) and measure via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .
- Thermal properties : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions.
- Data interpretation : Link results to computational models (e.g., COSMO-RS for solubility predictions) to refine experimental parameters .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in activity data across different biological assays?
- Answer : Contradictions often arise from assay-specific conditions (e.g., pH, temperature) or off-target interactions. Methodological solutions include:
- Factorial design : Systematically vary parameters (e.g., enzyme concentration, incubation time) to identify confounding variables .
- Dose-response normalization : Use IC50/EC50 values adjusted for assay sensitivity, and cross-validate with orthogonal assays (e.g., SPR vs. cell-based assays).
- Meta-analysis : Apply bibliometric tools to compare published datasets and identify trends (e.g., inconsistent activity in kinase vs. GPCR assays) .
Q. How can researchers integrate theoretical frameworks to study the compound’s mechanism of action?
- Answer :
- Step 1 : Select a relevant theoretical model (e.g., molecular docking for target binding or QSAR for structure-activity relationships) .
- Step 2 : Align experimental design with the framework (e.g., synthesize analogs to test QSAR predictions) .
- Step 3 : Use COMSOL Multiphysics for multi-scale simulations (e.g., binding kinetics coupled with cellular uptake dynamics) .
- Step 4 : Validate hypotheses via knockout cell lines or isotopic labeling to trace metabolic pathways .
Q. What advanced techniques are recommended for studying metabolic stability and toxicity?
- Answer :
- In vitro models : Use hepatic microsomes or hepatocyte suspensions to assess CYP450-mediated metabolism.
- High-resolution mass spectrometry (HR-MS) : Identify metabolites via fragmentation patterns and compare with databases (e.g., HMDB) .
- Toxicity prediction : Combine Ames test data with AI-driven platforms (e.g., DeepTox) to predict genotoxicity and organ-specific effects .
Methodological Challenges and Solutions
Q. How should researchers address low yields in large-scale synthesis?
- Answer :
- Process optimization : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and reaction time .
- Scale-up protocols : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
- Byproduct analysis : Leverage GC-MS or IR spectroscopy to identify and mitigate degradation pathways .
Q. What frameworks guide the validation of novel analytical methods for this compound?
- Answer : Follow ICH Q2(R1) guidelines for:
- Specificity : Demonstrate baseline separation of peaks in HPLC under stressed conditions (e.g., oxidation, hydrolysis) .
- Linearity : Test over a concentration range of 50–150% of target, with R² ≥ 0.995.
- Robustness : Vary column temperature (±2°C) and flow rate (±0.1 mL/min) to assess method resilience .
Key Considerations for Experimental Design
- Theoretical alignment : Ensure hypotheses are rooted in established frameworks (e.g., transition-state theory for enzyme inhibition) .
- Contradiction management : Use factorial designs and meta-analyses to isolate variables .
- AI integration : Implement COMSOL for predictive modeling and autonomous experimental adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
